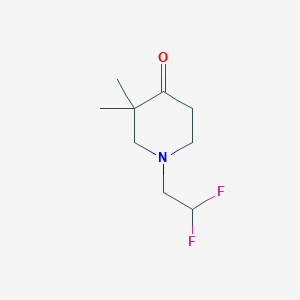
1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one
描述
1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The presence of the difluoroethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one typically involves the reaction of 3,3-dimethylpiperidin-4-one with a difluoroethylating agent. One common method is the use of 1-chloro-2,2-difluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
化学反应分析
Types of Reactions: 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the difluoroethyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
科学研究应用
1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
- 1-(2,2-Difluoroethyl)-3-methylpiperidin-4-one
- 1-(2,2-Difluoroethyl)-4-methylpiperidin-4-one
- 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidine
Uniqueness: 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c1-9(2)6-12(5-8(10)11)4-3-7(9)13/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSZWNFUQYHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)CC(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)
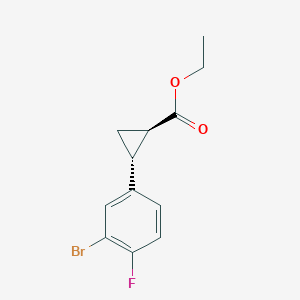
![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)
![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)
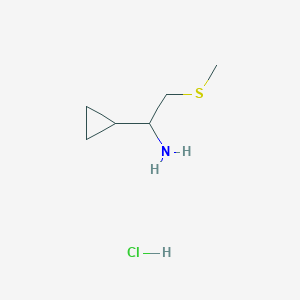
![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)
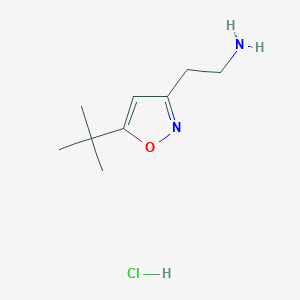
![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)
![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)
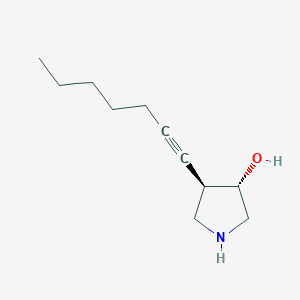
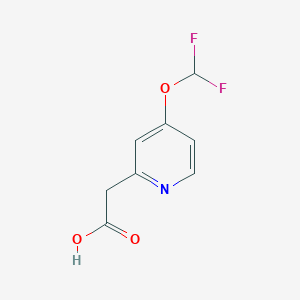
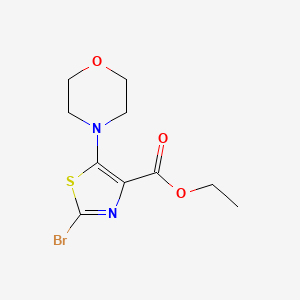
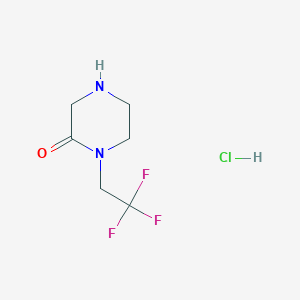
![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)
